2-Bromo-3-nitrothiophene

描述

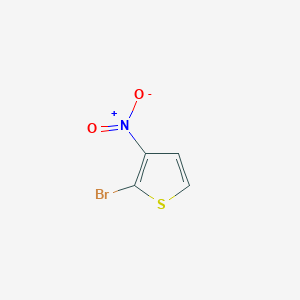

2-Bromo-3-nitrothiophene is an organic compound with the molecular formula C4H2BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

准备方法

Synthetic Routes and Reaction Conditions: 2-Bromo-3-nitrothiophene can be synthesized through several methods. One common approach involves the bromination of 3-nitrothiophene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 is highly susceptible to displacement by nucleophiles due to the electron-withdrawing nitro group at position 3.

Key Reactions with Amines

- Primary and secondary amines (e.g., piperidine, aniline) yield substitution products via SNAr. For example: Kinetic studies show first-order dependence on both substrate and nucleophile .

- Rearrangement products are observed in some cases. For instance, reactions with ortho-substituted anilines produce isomers where the nitro group migrates to position 2, forming 2-amino-3-nitrothiophene derivatives .

Table 1: Kinetic Parameters for Piperidino-Substitution of 2-Bromo-3-nitrothiophene Derivatives

| Substituent (X) | |||

|---|---|---|---|

| NO₂ | 0.18 | 68.5 | -45.2 |

| CN | 0.12 | 72.3 | -48.7 |

| H | 0.05 | 82.1 | -52.9 |

Coupling Reactions

The bromine atom enables cross-coupling under transition-metal catalysis:

Suzuki-Miyaura Coupling

- Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biarylthiophenes: Yields exceed 80% under optimized conditions .

Ullmann-Type Coupling

Biological Interactions

This compound exhibits antimicrobial activity by reacting with intracellular thiols (e.g., glutathione):This disrupts redox homeostasis in E. coli and A. niger, with MIC values as low as 3.12 µg/mL .

Solvent Effects on Reactivity

Reactions in ionic liquids (e.g., [BMIM][PF₆]) show altered regioselectivity compared to conventional solvents:

- Polar solvents (DMF, DMSO): Favor ipso-substitution at bromine.

- Ionic liquids : Enhance nitro group participation in hydrogen bonding, stabilizing transition states for isomer formation .

Ring-Opening Reactions

Under strong basic conditions (e.g., KOH/EtOH), the thiophene ring undergoes cleavage, producing mercaptoacetaldehyde derivatives .

Photochemical Behavior

UV irradiation induces homolytic C-Br bond cleavage, generating thiophene radicals that dimerize or abstract hydrogen .

Comparative Reactivity with Analogues

| Compound | Reaction Rate () | Selectivity for SNAr |

|---|---|---|

| This compound | 0.18 L mol⁻¹s⁻¹ | High |

| 2-Bromo-5-nitrothiophene | 0.15 L mol⁻¹s⁻¹ | Moderate |

| 2-Bromo-3,5-dinitrothiophene | 0.22 L mol⁻¹s⁻¹ | Very High |

科学研究应用

Chemical Properties and Structure

Chemical Formula: CHBrNOS

Molar Mass: 208.03 g/mol

CAS Number: 2161-96-8

InChI Key: BWMCPPKGEXBKSY-UHFFFAOYSA-N

The compound is characterized by the presence of a bromine atom and a nitro group attached to a thiophene ring, which contributes to its reactivity and biological properties.

Synthesis and Reactivity

2-Bromo-3-nitrothiophene can be synthesized through various methods, including electrophilic substitution reactions on thiophene derivatives. Its reactivity is notably higher compared to other substituted thiophenes, such as 2-bromo-5-nitrothiophene, due to the electron-withdrawing effects of the nitro group .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against several microorganisms, including Escherichia coli, Micrococcus luteus, and Aspergillus niger. The compound showed a minimum inhibitory concentration (MIC) that indicates potent antibacterial properties, comparable to other nitrothiophenes .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| M. luteus | 15 |

| A. niger | 30 |

The mechanism of action involves nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring, leading to the displacement of bromine .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. The compound demonstrated selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells, making it a candidate for further development in anticancer therapies .

Applications in Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for the preparation of various functionalized thiophenes. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce different substituents at the bromine site, facilitating the synthesis of more complex molecular architectures .

Material Science Applications

The compound has also been explored for its potential applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The electronic properties imparted by the bromine and nitro groups enhance the charge transport characteristics in polymer blends used for solar cells .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study reported that derivatives of nitrothiophenes, including this compound, were effective against drug-resistant strains of bacteria. This highlights its potential as a lead compound for antibiotic development .

- Photovoltaic Applications : Research into organic photovoltaic devices has shown that incorporating this compound into polymer blends significantly improved efficiency metrics due to enhanced charge mobility and light absorption properties .

作用机制

The mechanism of action of 2-Bromo-3-nitrothiophene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom allows for further functionalization, enabling the compound to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

相似化合物的比较

2-Bromo-3-nitrothiophene can be compared with other thiophene derivatives, such as:

2-Bromo-3-chlorothiophene: Similar in structure but with a chlorine atom instead of a nitro group, leading to different reactivity and applications.

2-Nitrothiophene: Lacks the bromine atom, resulting in different substitution patterns and chemical behavior.

3-Bromo-2-nitrothiophene:

Uniqueness: The combination of the bromine and nitro groups in this compound provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various reactions and form diverse products highlights its importance in both academic research and industrial applications.

生物活性

2-Bromo-3-nitrothiophene (CAS Number: 2161-96-8) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant pharmacological properties. We will present data tables summarizing key findings from various studies and discuss case studies that illustrate the compound's applications in biological research.

Before delving into biological activity, it's essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂BrN₁O₂S |

| Molecular Weight | 208.04 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 74.1 Ų |

These properties suggest that this compound is a moderately polar compound, which may influence its solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that nitrothiophenes, including this compound, exhibit varying degrees of antimicrobial activity. A study assessed the antibacterial and antifungal properties of several nitrothiophenes, revealing that while some exhibited significant activity, others, including this compound, showed limited effectiveness against common pathogens .

Table 1: Antimicrobial Activity of Nitrothiophenes

| Compound | Bacterial Activity | Fungal Activity |

|---|---|---|

| This compound | Negligible | Negligible |

| 2-Nitrothiophene | Moderate | Low |

| 5-Nitrothiophene | High | Moderate |

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of compounds like this compound. In vitro studies have shown that this compound can induce cytotoxic effects in certain cell lines. For instance, a study reported that exposure to various concentrations of this compound resulted in significant cell death in cancer cell lines, indicating potential as an anticancer agent .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 20.5 |

| A549 (Lung Cancer) | 18.0 |

The mechanism by which this compound exerts its biological effects is not fully understood but may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells, making it a candidate for further research in cancer therapy.

Case Studies

- Anticancer Research : A study conducted on the effects of nitrothiophenes on breast cancer cells demonstrated that treatment with this compound resulted in apoptosis and reduced cell proliferation. The researchers noted that this compound could be a lead structure for developing new anticancer agents .

- Antimicrobial Screening : In a comparative study of various nitro compounds, researchers found that while many nitrothiophenes had limited antimicrobial properties, those with bromine substitutions like this compound were less effective against both Gram-positive and Gram-negative bacteria .

属性

IUPAC Name |

2-bromo-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMCPPKGEXBKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360912 | |

| Record name | 2-bromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-96-8 | |

| Record name | 2-bromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Bromo-3-nitrothiophene particularly reactive in SNAr reactions?

A1: The high reactivity of this compound in SNAr reactions stems from the presence of the nitro group at the 3-position relative to the bromine atom. [, ] This electron-withdrawing group significantly enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.

Q2: How do different solvents affect the SNAr reactions involving this compound?

A2: Studies have shown that the rate of SNAr reactions with this compound is significantly faster in room-temperature ionic liquids (RTILs) compared to conventional solvents like methanol or benzene. [] This enhanced reactivity in RTILs is attributed to the unique solvation environment they provide. Moreover, the position of the nitro group relative to the bromine atom (ortho-like vs. para-like) can lead to distinct intramolecular interactions in the transition state, which are greatly influenced by the solvent. []

Q3: Can computational chemistry provide insights into the mechanism of these reactions?

A3: Absolutely! DFT calculations have been instrumental in elucidating the mechanism of SNAr reactions involving this compound. For instance, studies using DFT/M062X/6-311+G(2d,2p) level of theory have provided a detailed understanding of the reaction pathway when piperidine acts as a nucleophile. [] These calculations revealed a concerted yet asynchronous mechanism, where the formation of the new C-N bond occurs slightly ahead of the breaking of the C-Br bond. Interestingly, the application of a novel technique called Reactive Internal Reaction Coordinate (RIRC) unveiled a short-lived transient species resembling a zwitterionic structure, highlighting the complexity of the reaction pathway. []

Q4: How does the structure of the nucleophile affect the reaction with this compound?

A4: The structure of the nucleophile plays a crucial role in determining the reaction rate and selectivity. Research has investigated the reactivity of various substituted thiophenoxide ions with this compound and its isomer, 3-Bromo-2-nitrothiophene. [] The study revealed that the reactions are generally faster when the bromine atom is located at the beta position (3-Bromo-2-nitrothiophene). Additionally, electron-donating substituents on the thiophenoxide ion increased the reaction rate, while electron-withdrawing groups had the opposite effect. [] This structure-activity relationship can be rationalized by considering the influence of substituents on the nucleophilicity of the thiophenoxide ion.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。